

Application Notes & Protocols for NMR Spectroscopic Analysis of Megastigmanes

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Compound of Interest		
Compound Name:	Megastigm-7-ene-3,4,6,9-tetrol	
Cat. No.:	B15592047	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids.[1] They are widely distributed in the plant kingdom and exhibit a range of biological activities, making them promising candidates for drug development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation, stereochemical analysis, and quantification of these compounds.[1][3] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of megastigmanes.

Application Notes Structural Elucidation using 1D and 2D NMR

The unambiguous identification of a megastigmane's planar structure relies on a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

¹H NMR (Proton NMR): This is the starting point for structural analysis. It provides
information on the number of different proton environments, their chemical shifts, signal
integrations (relative number of protons), and scalar couplings (J-couplings) which reveal
connectivity between neighboring protons. For megastigmanes, characteristic signals include
olefinic protons, oxymethine protons, and several methyl groups.



- ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This is crucial for assembling the carbon skeleton.
- COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are scalar-coupled to each other, typically over two to three bonds. It is essential for tracing proton-proton spin systems and establishing connectivity within fragments of the molecule, such as the cyclohexenone ring and the butenyl side chain.[1]
- HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is a highly sensitive and reliable method for assigning carbon signals based on their attached, and often more easily assigned, proton signals.[4]
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). HMBC is arguably the most critical experiment for connecting the fragments identified by COSY and for establishing the complete carbon framework, including the placement of quaternary carbons and functional groups.[1]

Stereochemical Analysis using NOESY/ROESY

The biological activity of megastigmanes is often dependent on their stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that probe spatial proximities between protons.[5][6]

- Principle: These experiments detect through-space dipolar couplings between protons that
 are close to each other (< 5 Å), irrespective of the number of bonds separating them.[5]
 Cross-peaks in a NOESY or ROESY spectrum indicate that the correlated protons are on the
 same face of the molecule.
- Application to Megastigmanes: For megastigmanes, NOESY is crucial for determining the relative configuration of stereocenters, such as those on the cyclohexenone ring (e.g., C-6)



and the side chain (e.g., C-9). For example, key NOESY correlations can establish the cis or trans relationship of substituents on the ring.[7]

Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for each analyte. The signal intensity in ¹H NMR is directly proportional to the number of nuclei responsible for the signal.[8]

- Method: An internal standard with a known concentration and purity is added to the sample.
 By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a known signal from the internal standard, the concentration of the analyte can be accurately calculated.
- Advantages: qNMR is non-destructive, requires minimal sample preparation, and can be highly accurate and precise. It is particularly useful for quantifying key megastigmanes in crude extracts or purified fractions.

Quantitative Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for Vomifoliol ((6R,9R)-3-oxo-α-ionol), a representative megastigmane, recorded in Methanol-d₄ (CD₃OD).

Table 1: ¹H NMR Data for Vomifoliol (500 MHz, CD₃OD)



Position	δ_H (ppm)	Multiplicity	J (Hz)
2	5.86	S	
4	2.50	d	16.5
4	2.17	d	16.5
7	5.79	dd	15.8, 6.5
8	5.73	dd	15.8, 1.0
9	4.35	m	
10	1.25	d	6.3
11	1.00	S	
12	0.98	S	_
13	1.87	S	_

Table 2: ¹³C NMR Data for Vomifoliol (125 MHz, CD₃OD)[9]



Position	δ_C (ppm)	DEPT
1	42.5	С
2	50.8	CH ₂
3	201.3	С
4	127.3	СН
5	167.4	С
6	80.1	С
7	131.6	СН
8	135.4	СН
9	77.4	СН
10	21.3	CH₃
11	23.5	CH ₃
12	24.8	CH₃
13	19.7	CH ₃

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

- Sample Weighing: Accurately weigh 5-10 mg of the purified megastigmane sample for ¹H
 NMR and 15-30 mg for ¹³C NMR experiments.[10]
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Methanol-d₄, Chloroform-d, Acetone-d₆). Methanol-d₄ (CD₃OD) is common for polar megastigmane glycosides.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[10] Vortex or gently sonicate if necessary to ensure complete dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.



- Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to prevent shimming issues.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Protocol 2: Acquisition of 1D and 2D NMR Spectra

The following parameters are typical for a 500 MHz NMR spectrometer and should be optimized as needed.

- ¹H NMR Spectrum:
 - Pulse Program: Standard single pulse (zg30).
 - Number of Scans (NS): 16-64 (adjust for concentration).
 - o Spectral Width (SW): 12-16 ppm.
 - Acquisition Time (AQ): ~3-4 seconds.
 - Relaxation Delay (D1): 2 seconds.
- ¹³C NMR Spectrum:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Number of Scans (NS): 1024-4096 (or more, as ¹³C is less sensitive).
 - Spectral Width (SW): 220-240 ppm.
 - Acquisition Time (AQ): ~1-2 seconds.
 - Relaxation Delay (D1): 2 seconds.
- gCOSY (gradient-selected COSY):
 - Pulse Program: cosygpqf.



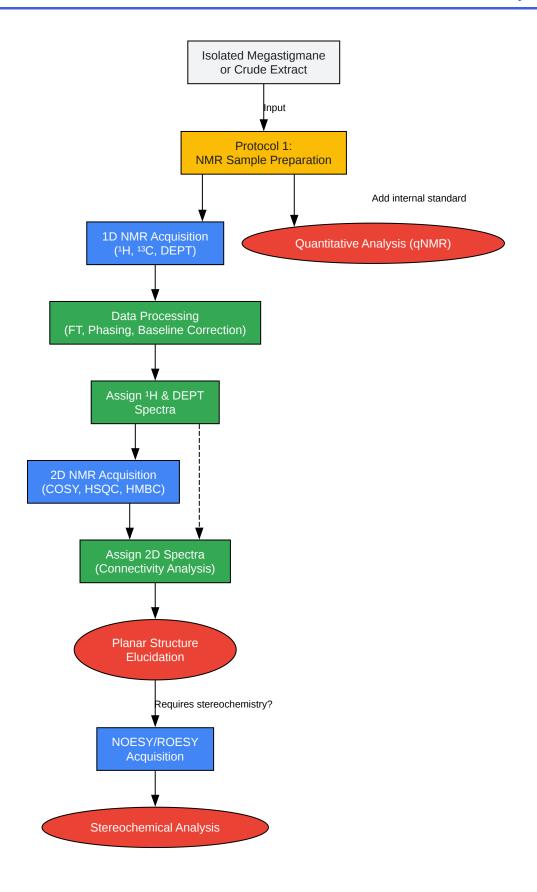
- Number of Scans (NS): 2-8 per increment.
- Increments (F1 dimension): 256-512.
- Spectral Width (SW in F1 and F2): 10-12 ppm.
- Relaxation Delay (D1): 1.5-2 seconds.
- gHSQC (gradient-selected HSQC):
 - Pulse Program: hsqcedetgpsisp2.3.
 - Number of Scans (NS): 4-16 per increment.
 - o Increments (F1 dimension): 256.
 - Spectral Width (F2 ¹H): 10-12 ppm.
 - Spectral Width (F1 ¹³C): 160-180 ppm.
 - Relaxation Delay (D1): 1.5 seconds.
- gHMBC (gradient-selected HMBC):
 - Pulse Program: hmbcgpndqf.
 - Number of Scans (NS): 16-64 per increment.
 - Increments (F1 dimension): 256.
 - Spectral Width (F2 ¹H): 10-12 ppm.
 - Spectral Width (F1 ¹³C): 200-220 ppm.
 - Long-range coupling delay (D6): Optimized for ~8 Hz (e.g., 62.5 ms).
 - Relaxation Delay (D1): 2 seconds.
- NOESY:



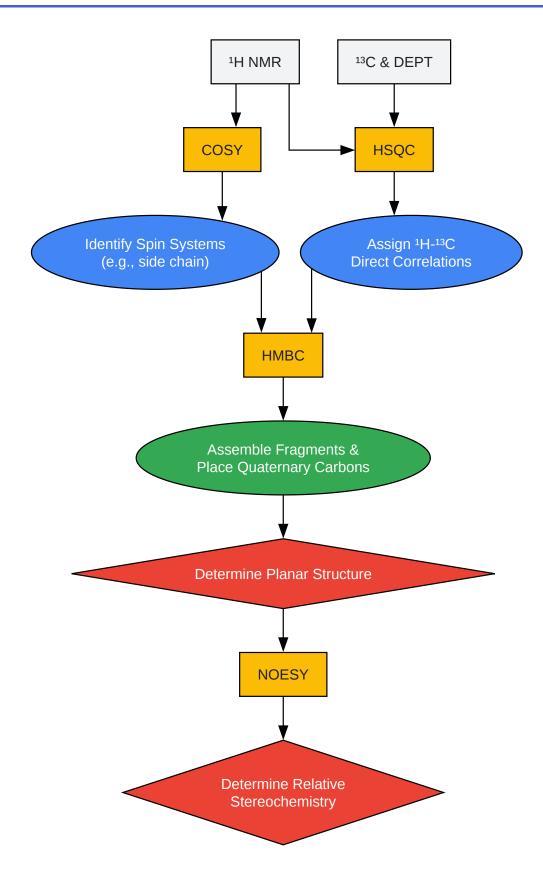
- Pulse Program: noesygpph.
- Number of Scans (NS): 8-16 per increment.
- Increments (F1 dimension): 256-512.
- Spectral Width (SW in F1 and F2): 10-12 ppm.
- Mixing Time (D8): 300-800 ms (optimize based on molecular size).
- Relaxation Delay (D1): 2 seconds.

Visualizations









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